Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. Attached to this core would be a morpholine ring and a methyl ester group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine ring, the morpholine ring, and the ester group. The purine ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions. The morpholine ring could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation. The ester group could undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar morpholine ring and ester group, and its melting and boiling points would depend on the size and shape of the molecule .Scientific Research Applications
- Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate has demonstrated antiviral potential. Researchers have explored its efficacy against specific viruses, aiming to develop novel antiviral drugs. Further studies are needed to understand its mechanism of action and optimize its antiviral properties .
- Investigations suggest that this compound exhibits antitumor effects. Scientists have studied its impact on cancer cell lines, evaluating its ability to inhibit tumor growth or induce apoptosis. The compound’s structural features make it an interesting candidate for targeted therapies .
- Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate may influence CNS function. Researchers have explored its potential as a stimulant or modulator of neurotransmitter systems. Understanding its effects on neural pathways could lead to therapeutic applications .
- Investigations into the analgesic potential of this compound have been conducted. Researchers have explored its ability to alleviate pain, possibly through interactions with specific receptors or pathways. Clinical trials are necessary to validate its analgesic efficacy .
- Beyond its general antitumor effects, scientists have specifically investigated its role in various cancer types. From breast cancer to leukemia, Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate holds promise as a potential therapeutic agent. Mechanistic studies are ongoing .
- The compound’s structure suggests possible antimicrobial properties. Researchers have explored its effects against bacteria, fungi, and other pathogens. Investigating its mode of action and optimizing its antimicrobial potency could lead to new treatments .
Antiviral Activity
Antitumor Properties
Central Nervous System (CNS) Stimulation
Analgesic Properties
Anticancer Research
Antimicrobial Activity
Future Directions
properties
IUPAC Name |
methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-9(14(22)24-3)20-10(8-19-4-6-25-7-5-19)16-12-11(20)13(21)17-15(23)18(12)2/h9H,4-8H2,1-3H3,(H,17,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHCNGGUPXHGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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